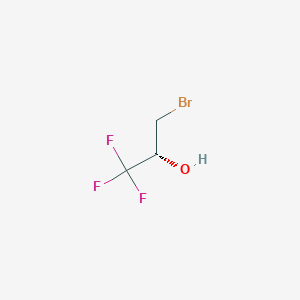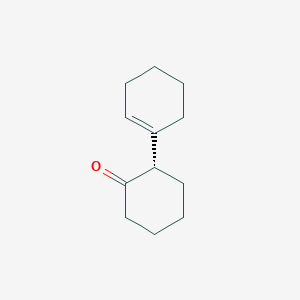
o-Cyclohexenylcyclohexanone
Overview
Description
o-Cyclohexenylcyclohexanone: is an organic compound with the molecular formula C₁₂H₁₈O 2-(1-Cyclohexenyl)cyclohexanone . This compound is characterized by a cyclohexenyl group attached to a cyclohexanone moiety. It is a colorless to pale yellow liquid with a distinct odor and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Self-Condensation of Cyclohexanone: One of the primary methods for synthesizing o-Cyclohexenylcyclohexanone is through the self-condensation of cyclohexanone. This reaction is typically catalyzed by acidic or basic catalysts. For instance, using TiO₂/Al₂O₃ catalysts under specific conditions such as a reaction temperature of 393.15 K, an agitation rate of 300 r/min, and a catalyst dosage of 8%, can yield high selectivity and conversion rates .
-
Dehydrogenation of Cyclohexanol: Another method involves the dehydrogenation of cyclohexanol using Cu-Cr-Mg-Al catalysts . This process is conducted at a temperature of 300°C, resulting in a high conversion rate and selectivity .
Industrial Production Methods: The industrial production of this compound often involves the self-condensation of cyclohexanone due to its efficiency and cost-effectiveness. The process is optimized to minimize by-products and maximize yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation: o-Cyclohexenylcyclohexanone can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include hydrogen peroxide and oxygen.
-
Reduction: This compound can be reduced to form cyclohexanol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), oxygen (O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles and electrophiles depending on the desired product
Major Products Formed:
Oxidation: Cyclohexanone oxime, cyclohexanone derivatives
Reduction: Cyclohexanol derivatives
Substitution: Substituted cyclohexanone derivatives
Scientific Research Applications
Chemistry: o-Cyclohexenylcyclohexanone is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of fine chemicals and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It also serves as a precursor for the synthesis of biologically active molecules .
Industry: Industrially, this compound is used in the production of polymers, resins, and other materials. Its unique structure makes it a valuable building block for various chemical processes .
Mechanism of Action
The mechanism of action of o-Cyclohexenylcyclohexanone involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, it interacts with oxidizing agents to form oximes and other derivatives. The exact pathways and molecular targets depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Cyclohexanone: A simpler ketone with a similar structure but without the cyclohexenyl group.
Cyclohexanol: The alcohol derivative of cyclohexanone.
Cyclohexene: A related compound with a double bond in the cyclohexane ring.
Uniqueness: o-Cyclohexenylcyclohexanone is unique due to the presence of both a cyclohexenyl group and a cyclohexanone moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it more versatile compared to its simpler counterparts .
Properties
IUPAC Name |
(2S)-2-(cyclohexen-1-yl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h6,11H,1-5,7-9H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNVAWHJIKLAGL-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2CCCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=CC1)[C@@H]2CCCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


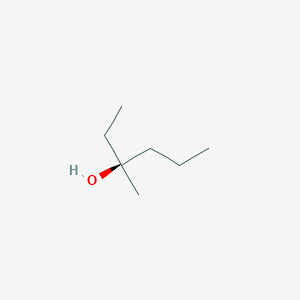
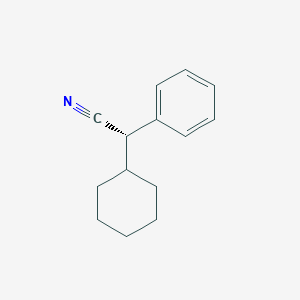
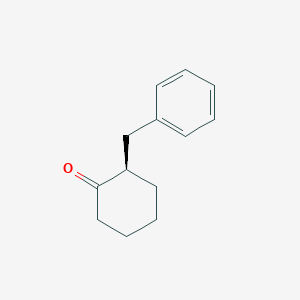
![2-[(1S)-3-oxo-1H-2-benzofuran-1-yl]acetic acid](/img/structure/B8254208.png)
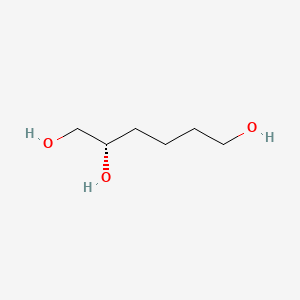
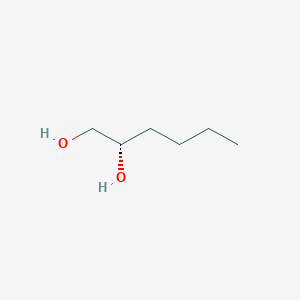
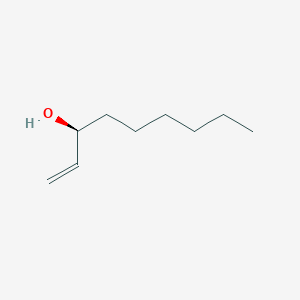

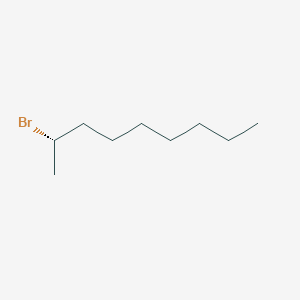
![(3S,5S,8R,9S,10S,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B8254243.png)
![(5S,8R,9S,10S,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B8254246.png)
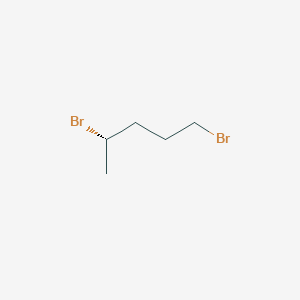
![[(2R)-oxolan-2-yl]methyl prop-2-enoate](/img/structure/B8254276.png)
